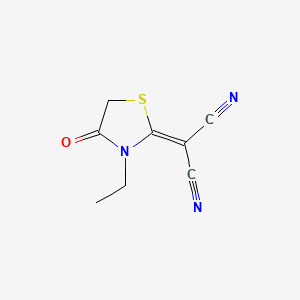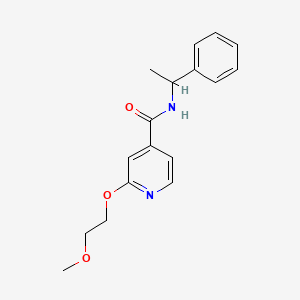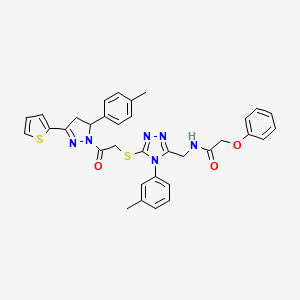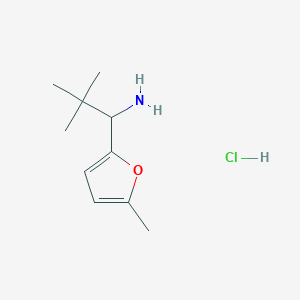
2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole often involves multi-step reactions, including the use of sulfonyl azides and terminal alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as subsequent modifications to introduce or transform functional groups. For example, efficient room-temperature methods for synthesizing 1-sulfonyl-1,2,3-triazoles from in situ generated copper(I) acetylides and sulfonyl azides have been described, showcasing the adaptability of these moieties in synthetic chemistry (Raushel & Fokin, 2010).
Molecular Structure Analysis
The molecular structure of this compound and similar derivatives have been elucidated through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, certain 1,2,3-triazole derivatives have been characterized to confirm their structure, showcasing the importance of these techniques in understanding the molecular framework and confirming the success of synthetic strategies (Culhane & Fokin, 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can be diverse, including cycloadditions, sulfonamidation, and transannulation reactions. These reactions are pivotal for exploring the reactivity of such compounds and for the synthesis of complex molecules with potential biological activity. For instance, Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles has been developed to synthesize quinazoline derivatives, illustrating the synthetic utility of these compounds (Lei, Gao, & Tang, 2016).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Research has demonstrated a range of chemical synthesis methods and derivatives of compounds similar to 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole. For instance, one-pot procedures have been developed for the synthesis of novel 1,2,3-triazole derivatives, which show potential in various biological applications, such as exhibiting potent antibacterial activity and free radical scavenging ability (Sreerama et al., 2020). Similarly, novel syntheses involving azetidin-2-one-4-spiro-5′-(1′,2′,3′-dithiazoles) and bis(2-oxo-azetidin-4-yl) trisulfides have been reported, showcasing the versatility of related compounds in chemical synthesis (Jeon et al., 2001).
Pharmacological Evaluation
Various pharmacological evaluations have been conducted on similar compounds, revealing their potential in medical applications. Notably, novel azetidinone derivatives containing 1,2,4-triazole have shown promising anti-tubercular activity, emphasizing the therapeutic potential of these compounds (Thomas et al., 2014). Additionally, the synthesis of isatin 1,2,3-triazoles as potent inhibitors against caspase-3 highlights their significance in inhibiting specific enzymes, potentially offering new avenues for drug development (Jiang & Hansen, 2011).
Anticancer and Antibacterial Activities
The compound 2-(phenylsulfonyl)-2H-1,2,3-triazole has demonstrated moderate activity against various cancer cell lines, suggesting its potential role in anticancer treatments (Salinas-Torres et al., 2022). Moreover, a variety of compounds, including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, have been prepared and screened for their antibacterial and antifungal activities, further emphasizing the biomedical relevance of these compounds (Mistry & Desai, 2006).
Propiedades
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-9-2-3-11(6-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYCTJRDPCMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)
![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)
![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)
![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)


![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)